

An In-Depth Technical Guide to Bis(trichlorosilyl)methane: Applications and Protocols

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Compound Focus: Bis(trichlorosilyl)methane

CAS No.: 4142-85-2

Cat. No.: S1897103

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Abstract Bis(trichlorosilyl)methane (BTCM, $\text{Cl}_3\text{Si}-\text{CH}_2-\text{SiCl}_3$) is a specialized organosilicon compound characterized by its two highly reactive trichlorosilyl groups. Historically a niche chemical, its utility has expanded significantly, particularly in materials science and pharmaceutical development. This whitepaper details its core applications, supported by quantitative data and experimental protocols, focusing on its role as a molecular building block for silicon-carbon frameworks and a versatile linker in bioconjugation and Proteolysis-Targeting Chimeras (PROTACs).

Core Applications and Quantitative Data

BTCM's value stems from the reactivity of its Si-Cl bonds, which can undergo facile substitution with nucleophiles (e.g., alcohols, amines, organometallics) or serve as precursors to silanols and disilanes. The table below summarizes its primary uses.

Table 1: Primary Applications of Bis(trichlorosilyl)methane

Application Domain	Specific Use	Function of BTCM	Key Advantage
Advanced Materials	Precursor to Silicon Carbide (SiC) & SiCO ceramics	Molecular precursor providing Si and C in a single molecule. Yields homogeneous ceramics with high char yield upon pyrolysis.	Atomic-level mixing of Si and C leads to superior purity and controlled stoichiometry in the final ceramic.
Surface Science	Functionalization of Oxide Surfaces (e.g., SiO ₂ , TiO ₂)	Forms a monolayer, creating a stable, covalently bound -CH ₂ - spacer with a terminal -SiCl ₃ group for further reaction.	Provides a robust, hydrolytically stable anchor compared to mono-chlorosilanes. The -CH ₂ - bridge resists siloxane hydrolysis.
Pharmaceutical Chemistry	Bioconjugation & Linker for PROTACs / Bifunctional Molecules	Serves as a spacer or core to connect two ligands (e.g., E3 ligase binder and target protein binder).	The central methane carbon provides a metabolically stable, non-cleavable linker. The -CH ₂ - group influences proteasome recruitment efficiency.
Organic Synthesis	Building Block for Silanediols & Disilanes	Hydrolysis yields bis-silanols, isosteres for carbonyl hydrates. Reduction forms disilanes used in further synthetic elaboration.	Provides access to unique three-dimensional scaffolds for drug discovery and catalysis.

Table 2: Key Physicochemical Properties of BTCM

Property	Value / Description	Handling Implication
CAS Number	17301-27-6	-

Property	Value / Description	Handling Implication
Molecular Formula	CH ₂ Cl ₆ Si ₂	-
Molecular Weight	280.92 g/mol	-
Physical State	Colorless to light yellow liquid	Typically handled as a solution or neat liquid under inert atmosphere.
Reactivity	Highly moisture-sensitive; reacts violently with water releasing HCl.	Mandatory use of inert atmosphere (N ₂ /Ar) glovebox or Schlenk techniques.
Stability	Stable under anhydrous, inert conditions. Decomposes upon exposure to air/moisture.	Store under argon in a sealed, flame-sealed ampoule or Sure-Seal bottle.

Detailed Experimental Protocols

The following protocols are critical for the effective and reproducible use of BTCM in research settings.

Protocol 1: Surface Functionalization of Silicon Wafer with BTCM

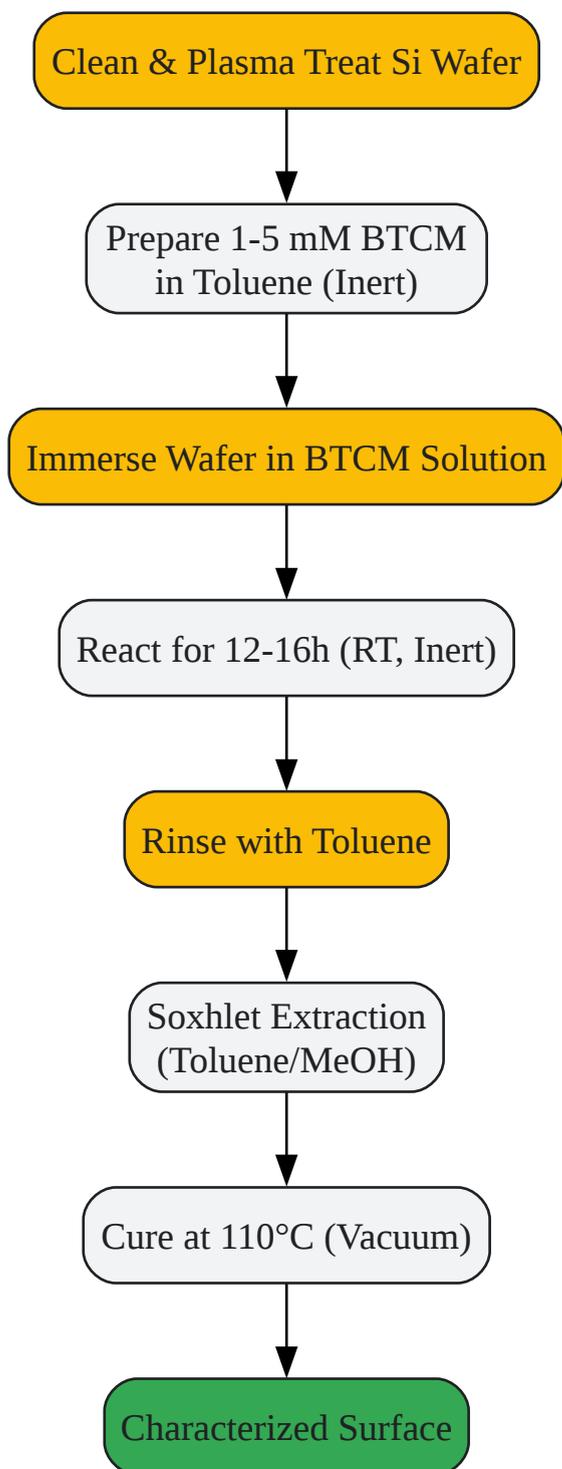
Objective: To create a stable, covalently attached monolayer of BTCM on a silicon oxide surface for subsequent bioconjugation.

Materials:

- Silicon wafer with native oxide layer
- **Bis(trichlorosilyl)methane** (BTCM)
- Anhydrous Toluene
- Argon or Nitrogen gas supply
- Glovebox or Schlenk line
- Soxhlet extractor with Toluene and Methanol

Methodology:

- **Substrate Preparation:** Clean the silicon wafer by sonicating sequentially in acetone and isopropanol for 10 minutes each. Dry under a stream of nitrogen. Activate the surface via oxygen plasma treatment for 5 minutes to maximize surface hydroxyl (-OH) density.
- **Solution Preparation (Inert Atmosphere):** Inside a glovebox, prepare a 1-5 mM solution of BTCM in anhydrous toluene. The low concentration is critical to prevent undesirable polymerization.
- **Functionalization:** Transfer the cleaned, activated wafer into the BTCM solution. Seal the reaction vessel and allow it to react for 12-16 hours at room temperature under inert atmosphere.
- **Washing:** Carefully remove the wafer from the reaction solution. Rinse thoroughly with copious amounts of anhydrous toluene to remove physisorbed BTCM.
- **Post-Processing:** Soxhlet extract the functionalized wafer with toluene for 24 hours, followed by methanol for 6 hours to ensure the removal of any loosely bound material.
- **Curing (Optional):** Anneal the wafer at 110-120°C under vacuum for 1 hour to complete the condensation reaction with surface silanols.
- **Characterization:** The resulting surface can be characterized by Water Contact Angle (expect ~80-90°), X-ray Photoelectron Spectroscopy (XPS) for Si and Cl signals, and Ellipsometry for layer thickness.



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Surface functionalization workflow using BTCM.

Protocol 2: Synthesis of a PROTAC Linker Core from BTCM

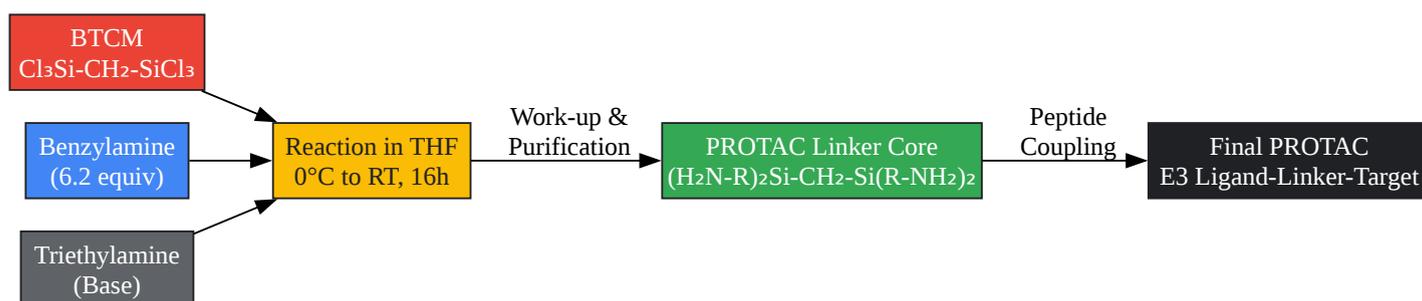
Objective: To convert the chlorosilyl groups of BTCM into amine-terminated handles suitable for amide coupling with E3 ligase and target warheads.

Materials:

- **Bis(trichlorosilyl)methane** (BTCM)
- Benzylamine (or a protected diamine like N-Boc-ethylenediamine)
- Triethylamine (TEA), anhydrous
- Anhydrous Tetrahydrofuran (THF)
- Standard Schlenk line apparatus

Methodology:

- **Reaction Setup:** Under an inert atmosphere, charge a flame-dried Schlenk flask with BTCM (1.0 equiv) dissolved in anhydrous THF. Cool the solution to 0°C.
- **Nucleophilic Addition:** Slowly add a solution of benzylamine (6.2 equiv) and triethylamine (6.2 equiv) in anhydrous THF dropwise via syringe pump over 1 hour. The excess amine is required to account for HCl scavenging.
- **Reaction Progression:** After addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC or FTIR (disappearance of Si-Cl stretch $\sim 490\text{ cm}^{-1}$).
- **Work-up:** Filter the reaction mixture through a pad of Celite under nitrogen to remove the precipitated triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure.
- **Purification:** Purify the crude product, **bis((N-benzylamino)silyl)methane**, using flash chromatography on silica gel (deactivated with 1% TEA) or by recrystallization to yield the final linker core.
- **Validation:** Confirm structure via $^1\text{H}/^{13}\text{C}/^{29}\text{Si}$ NMR and HRMS. This amine-terminated linker can then be coupled to carboxylic acid-containing ligands using standard peptide coupling reagents (e.g., HATU, DIC).

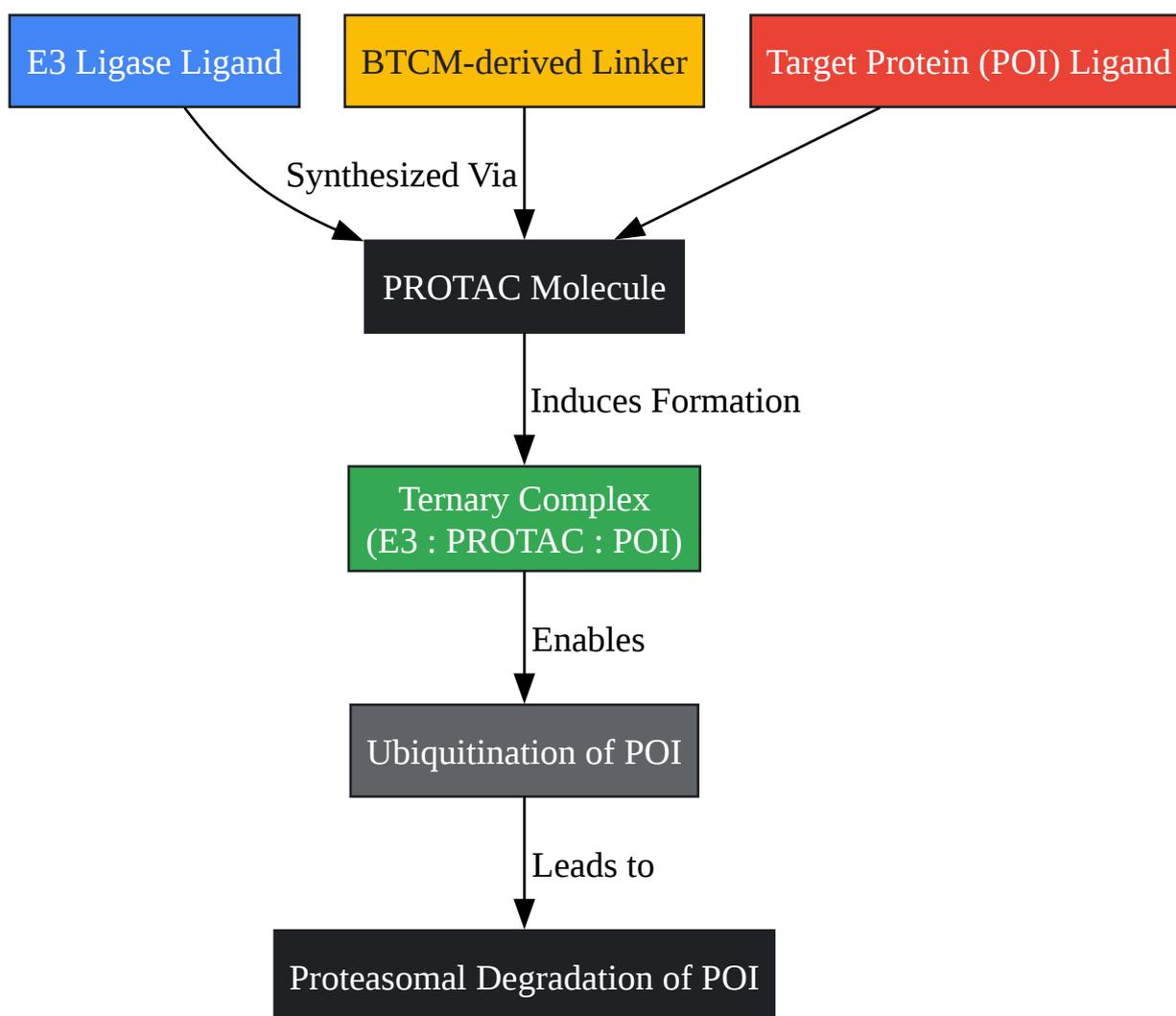


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Synthetic route from BTCM to a PROTAC linker core.

Mechanism and Application in PROTAC Design

The utility of BTCM in PROTACs stems from its role as a non-cleavable, metabolically stable linker. The central methylene group provides a compact, rigid spacer that influences the distance and orientation between the E3 ligase recruiter and the target protein binder, which is critical for forming a productive ternary complex and inducing ubiquitination.



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BTCM linker's role in the PROTAC-induced protein degradation pathway.

Conclusion and Forward Look

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